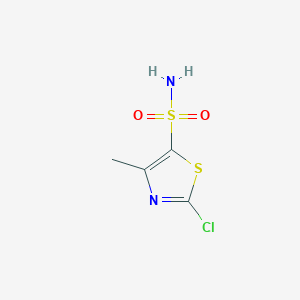

2-Chloro-4-methylthiazole-5-sulfonamide

Beschreibung

The Thiazole (B1198619) Heterocycle in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the design of therapeutic agents, valued for its unique chemical properties and its presence in both natural and synthetic bioactive molecules. nih.govglobalresearchonline.net

The chemistry of thiazoles has been developing steadily since the foundational work of chemists Hofmann and Hantzsch. nih.govijper.org Its significance was cemented with the discovery of the thiazole ring as a core component of essential natural molecules like thiamine (B1217682) (Vitamin B1) and the penicillin family of antibiotics. nih.govnih.gov This discovery spurred extensive research, leading to the incorporation of the thiazole moiety into a variety of synthetic drugs. Marketed therapeutic agents containing the thiazole ring span a wide range of applications, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anti-inflammatory meloxicam, highlighting the enduring importance of this heterocycle in pharmaceutical development. ijper.orgbohrium.com

The thiazole ring's utility in medicinal chemistry stems from its distinct structural and electronic properties. It is a planar, five-membered aromatic ring characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of similar heterocycles like oxazoles. ijarsct.co.inwikipedia.org This aromatic stability, combined with the presence of both an electron-donating sulfur atom and an electron-accepting imine (C=N) group, creates a stable yet reactive scaffold. nih.govijarsct.co.in The ring possesses multiple positions where chemical modifications can be made, allowing medicinal chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. nih.gov This versatility has enabled the development of thiazole derivatives with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antidiabetic effects. nih.govwisdomlib.org

The Sulfonamide Functional Group in Pharmaceutical Research

The sulfonamide functional group (-SO₂NH₂) is one of the most important moieties in drug discovery, having been the basis for the first broadly effective systemic antibacterial agents and continuing to be a key component in modern pharmaceuticals. wikipedia.orgresearchgate.net

The archetypal mechanism of action for sulfonamide drugs is observed in their antibacterial effects. wikipedia.org Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). nih.gov In many bacteria, PABA is an essential substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS), which is critical for the synthesis of folic acid. wikipedia.orgnih.gov Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and, consequently, DNA. nih.gov By acting as competitive inhibitors of DHPS, sulfonamides block this pathway, preventing bacterial growth and replication. drugbank.com This bacteriostatic action was a revolutionary step in treating bacterial infections before the widespread availability of penicillin. researchgate.netclevelandclinic.org Beyond this classic mechanism, sulfonamide-containing drugs have been developed to target other enzymes, such as carbonic anhydrase, which is relevant in treating conditions like glaucoma and diuresis. ajchem-b.comijpsonline.com

Initially famed for their antibacterial properties, sulfonamides have since been incorporated into drugs with a vast array of therapeutic uses. ajchem-b.com The functional group's ability to act as a stable, hydrogen-bonding component makes it a valuable part of molecules designed to interact with various biological targets. This has led to the development of sulfonamide-based drugs across numerous therapeutic classes.

| Therapeutic Class | Examples of Applications | Reference |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections (e.g., urinary tract infections), malaria, and leprosy. | researchgate.netajchem-b.com |

| Diuretic | Management of hypertension and edema (e.g., thiazide and loop diuretics). | wikipedia.org |

| Antidiabetic | Used in sulfonylureas to stimulate insulin (B600854) release for the treatment of type 2 diabetes. | ajchem-b.com |

| Anticancer | Inhibition of enzymes like carbonic anhydrase, which are implicated in some cancers. | researchgate.net |

| Anti-inflammatory | Selective COX-2 inhibitors used to treat inflammation and pain. | wikipedia.org |

| Antiviral | Development of agents to combat viral infections, including HIV. | ijpsonline.com |

| Anticonvulsant | Treatment of seizure disorders. | wikipedia.org |

Rationale for Academic Research on the 2-Chloro-4-methylthiazole-5-sulfonamide Scaffold

Academic and industrial research into the this compound scaffold is driven by the principle of synergistic pharmacology, where combining two well-established pharmacophores—a substituted thiazole and a sulfonamide—can lead to novel compounds with enhanced or unique biological activities. cymitquimica.com The specific substitutions on the thiazole ring, a chloro group at position 2 and a methyl group at position 4, are critical. The chlorine atom, an electron-withdrawing group, can significantly influence the molecule's reactivity and its ability to interact with biological targets. cymitquimica.comchemimpex.com

The primary rationale for investigating this compound is in the development of new therapeutic agents, particularly antimicrobials. cymitquimica.comchemimpex.com The sulfonamide moiety provides a proven antibacterial pharmacophore, while the thiazole ring serves as a versatile and tunable scaffold. The combination allows for the creation of new chemical entities that may overcome existing mechanisms of drug resistance. Its precursor, 2-Chloro-4-methylthiazole-5-sulfonyl chloride, is a key building block for introducing this specific sulfonamide functionality, facilitating the synthesis of a library of derivatives for biological screening. chemimpex.com Research focuses on how this specific arrangement of functional groups affects the compound's solubility, stability, and interaction with target enzymes, aiming to develop novel drugs with improved efficacy. cymitquimica.comchemimpex.com

| Property | Information | Reference |

|---|---|---|

| CAS Number | 348086-67-9 | matrixscientific.comchemicalbook.com |

| Molecular Formula | C₄H₅ClN₂O₂S₂ | matrixscientific.comlabcompare.com |

| Molecular Weight | 212.68 g/mol | matrixscientific.comscbt.com |

| Primary Research Interest | Intermediate in the development of new antimicrobial agents and other pharmaceuticals. | cymitquimica.comchemimpex.com |

Exploration of Synergistic Pharmacophoric Interactions

The therapeutic efficacy of thiazole-sulfonamide derivatives often arises from the synergistic interaction between the two key functional groups. This synergy is particularly evident in their function as enzyme inhibitors, a prominent mechanism of action for this class of compounds. A well-studied example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that are crucial targets in the treatment of various diseases, including cancer. nih.gov

In this context, the sulfonamide moiety acts as the primary "warhead," anchoring the molecule to the enzyme's active site. The sulfonamide group coordinates directly with the Zn(II) ion present in the catalytic pocket of the carbonic anhydrase enzyme. semanticscholar.org This interaction is fundamental to the inhibitory activity.

Emerging Therapeutic Relevance in Contemporary Drug Discovery

The unique chemical architecture of the thiazole-sulfonamide scaffold has made it a fertile ground for the discovery of new therapeutic agents. Research into these compounds has revealed significant potential across several key disease areas, most notably in oncology and infectious diseases. researchgate.netresearchgate.net

Anticancer Activity: A significant area of contemporary research focuses on thiazole-sulfonamide derivatives as potent anticancer agents. researchgate.net Many tumors overexpress certain isoforms of carbonic anhydrase, such as CA IX, which helps regulate pH in the tumor microenvironment, promoting cancer cell survival and proliferation. nih.gov Thiazole-sulfonamides that act as carbonic anhydrase inhibitors are therefore being actively investigated as a targeted cancer therapy. nih.govsemanticscholar.org Studies have shown that novel synthesized thiazole-sulfonamide derivatives can effectively reduce the viability of cancer cells, with some compounds demonstrating efficacy comparable to established chemotherapy drugs like cisplatin (B142131) in preclinical models. nih.gov The mechanism often involves the disruption of pH regulation, leading to cell cycle arrest and apoptosis in tumor cells.

Antimicrobial Activity: The foundational therapeutic application of sulfonamides is in antimicrobial chemotherapy, and this activity is retained and often enhanced in thiazole-sulfonamide hybrids. cymitquimica.comresearchgate.net These compounds are investigated for their efficacy against a range of bacterial pathogens. Several derivatives have shown potent antibacterial properties, particularly against Gram-positive bacteria, including challenging methicillin-resistant strains of Staphylococcus aureus (MRSA). researchgate.net The synergy between the thiazole ring and the sulfonamide group can lead to improved antimicrobial potency and a broader spectrum of activity. researchgate.net

The versatility of the thiazole-sulfonamide scaffold continues to be explored, with ongoing research pointing to its potential in developing new agents for various therapeutic applications. eurekaselect.comchemimpex.com

Table 2: Investigational Therapeutic Applications of Thiazole-Sulfonamides

| Therapeutic Area | Mechanism of Action / Target | Research Findings |

|---|---|---|

| Oncology | Inhibition of Carbonic Anhydrase (e.g., CA IX) nih.gov | Demonstrated reduction in cancer cell viability; potential to disrupt tumor microenvironment pH. nih.gov |

| Infectious Diseases | Inhibition of Folic Acid Synthesis cymitquimica.com | Effective against Gram-positive bacteria, including resistant strains like MRSA. researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJSIXFBKIFPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477437 | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348086-67-9 | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Methylthiazole 5 Sulfonamide and Its Derivatives

Precursor Synthesis and Intermediate Derivatization

The foundation of the synthesis lies in the efficient production of the immediate precursor, 2-Chloro-4-methylthiazole-5-sulfonyl Chloride, and the fundamental thiazole (B1198619) ring system from which it is derived.

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a pivotal intermediate in the production of the final sulfonamide compound. chemimpex.com Its synthesis is a critical step that typically involves the chlorosulfonation of a pre-existing 2-chloro-4-methylthiazole (B1304918) ring. The chlorosulfonyl group (-SO₂Cl) is highly reactive, making it an excellent functional group for the subsequent introduction of the sulfonamide moiety. chemimpex.com

The construction of the thiazole core is frequently accomplished via the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-halocarbonyl compound with a thioamide. thieme-connect.combepls.com Ethyl acetoacetate (B1235776) is a versatile and common starting material for generating the necessary components for this synthesis.

A one-pot method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate, has been developed starting from ethyl acetoacetate. thieme-connect.comdergipark.org.tr This process involves the reaction of the β-keto ester with a brominating agent, such as tribromoisocyanuric acid (TBCA), to form the α-bromo intermediate in situ. This is immediately followed by condensation with thiourea (B124793). thieme-connect.com The reaction pathway proceeds through a nucleophilic attack by the sulfur of the thiourea, followed by condensation and elimination to form the 2-aminothiazole (B372263) ring. thieme-connect.com

Alternative precursors for the thiazole ring include chloroacetone, which reacts with thiourea to yield 2-amino-4-methylthiazole. orgsyn.orgnih.gov These foundational intermediates are crucial for building the more complex target molecule.

| Starting Materials | Key Intermediate Product | Reaction Type | Reference |

|---|---|---|---|

| Ethyl Acetoacetate + Thiourea + TBCA | Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-pot bromination/Hantzsch synthesis | thieme-connect.com |

| Chloroacetone + Thiourea | 2-Amino-4-methylthiazole | Hantzsch thiazole synthesis | orgsyn.org |

| Ethyl 2-chloroacetoacetate + Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hantzsch thiazole synthesis | dergipark.org.tr |

| β-keto esters + Thioureas | Substituted 2-aminothiazoles | One-pot synthesis | thieme-connect.com |

Conventional Synthetic Routes to 2-Chloro-4-methylthiazole-5-sulfonamide

Conventional methods for synthesizing the title compound rely on well-established, multi-step reaction sequences that transform the sulfonyl chloride precursor into the final sulfonamide.

Thiazole Ring Formation : Synthesis of a 4-methylthiazole (B1212942) derivative, such as 2-amino-4-methylthiazole, using methods like the Hantzsch synthesis. orgsyn.org

Functional Group Manipulation : Conversion of the initial thiazole into 2-chloro-4-methylthiazole.

Chlorosulfonation : Introduction of the sulfonyl chloride group at the 5-position to yield 2-Chloro-4-methylthiazole-5-sulfonyl Chloride.

Amination/Amidation : The final and crucial step is the reaction of the sulfonyl chloride with ammonia (B1221849) or a suitable ammonia source. nih.gov The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic ammonia, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond.

This sequence provides a reliable, albeit multi-step, route to the target molecule, with each step requiring purification of the intermediate product.

The efficiency of thiazole and sulfonamide synthesis is highly dependent on the reaction conditions. Researchers have invested significant effort in optimizing parameters such as catalysts, solvents, and temperature to maximize yields and minimize side reactions.

For the synthesis of the thiazole ring, studies have shown that the choice of acid promoter can have a substantial impact on the reaction outcome. researchgate.net For instance, in a Brønsted acid-promoted synthesis of 2,4-disubstituted thiazoles, various acids were tested, with isonicotinic acid providing a significantly higher yield compared to others like formic acid or trifluoroacetic acid (TFA). researchgate.net

Optimization of Thiazole Synthesis Using Different Acid Promoters

| Acid Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Formic acid | DMSO | 130 | 8 | 24 |

| HOAc | DMSO | 130 | 8 | 35 |

| TFA | DMSO | 130 | 8 | 42 |

| TsOH | DMSO | 130 | 8 | 58 |

| PivOH | DMSO | 130 | 8 | 45 |

| Isonicotinic acid | DMSO | 130 | 8 | 66 |

Data adapted from a study on Brønsted acid-promoted thiazole synthesis. researchgate.net

For the final amination step, optimization typically involves controlling the temperature to prevent decomposition of the reactive sulfonyl chloride and using an appropriate solvent that can dissolve the reactants without participating in the reaction. The use of an excess of ammonia is common to drive the reaction to completion.

Advanced and Green Synthetic Approaches for Thiazole-Sulfonamide Analogues

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for synthesizing heterocyclic compounds like thiazoles. researchgate.netbohrium.com These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. bohrium.com

Advanced methodologies include:

Microwave Irradiation : This technique often leads to dramatically reduced reaction times and improved yields. For example, the synthesis of thiazole derivatives has been achieved under microwave irradiation using PEG-400 as a green solvent. bepls.com

Ultrasonic Irradiation : Sonochemistry provides an alternative energy source that can promote reactions, often under milder conditions and with higher efficiency. researchgate.netmdpi.com

Green Catalysts : The use of non-toxic, reusable catalysts is a cornerstone of green chemistry. researchgate.net Examples include the use of biopolymeric catalysts like chitosan (B1678972) hydrogels or magnetic nanocatalysts, which can be easily recovered and reused. mdpi.comrsc.org

One-Pot Reactions : Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces solvent waste. thieme-connect.comrsc.org

Green Solvents : Replacing traditional volatile organic compounds with water or polyethylene (B3416737) glycol (PEG) minimizes environmental impact. bepls.com

These modern approaches are not only more sustainable but also often provide access to novel thiazole-sulfonamide analogues with high efficiency. researchgate.net

Summary of Green Synthetic Approaches for Thiazole Derivatives

| Methodology | Key Features | Example Catalyst/Solvent | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | PEG-400 | bepls.com |

| Ultrasonic Irradiation | Mild conditions, improved efficiency | Terephthalohydrazide chitosan hydrogel | mdpi.com |

| Magnetic Nanocatalyst | One-pot synthesis, catalyst reusability | Ca/4-MePy-IL@ZY-Fe₃O₄ | rsc.org |

| One-Pot Telescoped Synthesis | High atom economy, reduced waste | Aqueous medium | thieme-connect.com |

| Green Solvents | Environmentally benign, safer processing | Water | bohrium.com |

One-Pot Reaction Strategies and Efficiency Enhancements

While specific one-pot synthetic routes for this compound are not extensively detailed in publicly available literature, analogous one-pot syntheses for other substituted thiazole derivatives provide a framework for potential efficiency enhancements. For instance, the Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry, has been adapted into one-pot procedures for various derivatives. nih.gov These methods typically involve the condensation of a-haloketones with thioamides.

A notable example is the one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles, which proceeds under solvent-free conditions. This approach involves the in situ generation of a-bromo-1,3-diketones, which then react with thioamides. Such a strategy, if adapted, could significantly streamline the synthesis of precursors to this compound by reducing the number of intermediate isolation steps, thereby saving time and resources.

Furthermore, the development of a novel multi-functional and magnetically separable nanocatalyst has enabled a one-pot synthesis of 2-aminothiazoles. nih.gov This method utilizes trichloroisocyanuric acid as a green halogen source for the in situ a-halogenation of ketones, followed by reaction with thiourea. nih.gov The application of such catalytic systems could represent a significant step forward in the efficient synthesis of thiazole-based sulfonamides.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Hantzsch Synthesis | Stepwise reaction of a-haloketones and thioamides | Well-established, versatile for precursor synthesis |

| One-Pot Solvent-Free Synthesis | In situ generation of intermediates, no solvent | Reduced reaction time, lower environmental impact, increased efficiency |

| Nanocatalyst-Assisted One-Pot Synthesis | Use of a recyclable catalyst, green halogen source | High yields, catalyst reusability, environmentally friendly |

Water-Mediated and Environmentally Benign Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Water, as a solvent, offers significant environmental and safety benefits over traditional organic solvents. The synthesis of 2-aminothiazole sulfonamides has been successfully carried out in an aqueous medium. nih.gov In a typical procedure, the N-sulfonylation of 2-aminothiazole is achieved by reacting it with a sulfonyl chloride in water in the presence of sodium acetate. nih.gov This methodology could potentially be adapted for the synthesis of this compound.

The use of water as a solvent is not only environmentally friendly but can also simplify product isolation, as many organic products will precipitate from the aqueous reaction mixture.

Derivatization Strategies for Structural Modification

The biological activity of thiazole derivatives can be fine-tuned by introducing various substituents onto the thiazole ring or by modifying existing functional groups. nih.gov

Introduction of Substituents at the Thiazole Ring Positions

The reactivity of the thiazole ring allows for the introduction of substituents at its various positions. The presence of an acidic proton at the C-2 position of the thiazole ring makes it a key site for chemical modification. nih.gov While specific derivatization studies on the this compound scaffold are not widely reported, general principles of thiazole chemistry can be applied. For instance, the chloro group at the C-2 position is a good leaving group and could potentially be displaced by various nucleophiles to introduce a range of functionalities.

Modifications of the Sulfonamide Moiety and its Influence on Reactivity

The sulfonamide group (-SO2NH2) is a versatile functional handle that can be readily modified. Alkylation or arylation of the sulfonamide nitrogen can be achieved to produce N-substituted derivatives. For example, 2-aminothiazole sulfonamides have been alkylated by treatment with alkylating agents in the presence of a base like calcium hydride in DMF. nih.gov

Halogenation and Alkylation Studies on the Thiazole Scaffold

Further functionalization of the 2-chloro-4-methylthiazole scaffold can be achieved through halogenation and alkylation reactions. While direct halogenation or alkylation of this compound is not well-documented, studies on related thiazole compounds provide insights into potential synthetic routes. For instance, the synthesis of 2-chloro-5-(chloromethyl)thiazole, a related compound, involves chlorination steps using agents like sulfuryl chloride. The methyl group at the C-4 position could potentially undergo halogenation under radical conditions to introduce further reactive handles for subsequent derivatization.

Reaction Yield Optimization and Factors Influencing Synthetic Efficiency

Key factors influencing yield include:

Choice of Starting Materials: The purity and reactivity of the starting materials, such as the appropriate a-haloketone and thioamide precursors, are crucial.

Reaction Conditions: Temperature, reaction time, and the choice of solvent can have a significant impact on the yield and purity of the product. For example, in the synthesis of 2-aminothiazole sulfonamides, heating the reaction mixture to 80-85 °C was found to be effective. nih.gov

Catalysts: The use of catalysts can accelerate reaction rates and improve yields. As seen in the one-pot synthesis of 2-aminothiazoles, a nanocatalyst was instrumental in achieving high efficiency. nih.gov

Work-up and Purification: The method of product isolation and purification can also affect the final yield. Simple filtration of a precipitated product from an aqueous reaction medium can be a highly efficient work-up procedure. nih.gov

Table 2: Illustrative Yields for Related Thiazole Syntheses

| Thiazole Derivative | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 2-Amino-4-methyl-5-carboxanilidothiazole | Reaction of a-chloroacetoacetanilide with thiourea in water | 90 | google.com |

| N-benzyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide | Alkylation of 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | 81 | nih.gov |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Condensation of thiosemicarbazones and 2-bromo-4-fluoroacetophenone | 61-80 | nih.gov |

This table provides a snapshot of the yields that can be achieved in the synthesis of various thiazole derivatives, highlighting the impact of the chosen synthetic route and substrates on the efficiency of the reaction.

Analysis of Steric and Electronic Effects on Reaction Outcomes

The synthesis of thiazole sulfonamides is significantly influenced by the steric and electronic properties of the substituents on the reacting molecules. These factors can direct the course of a reaction, stabilize intermediates, and ultimately determine the feasibility and outcome of a synthetic route.

Electronic effects, such as induction and resonance, play a critical role. For instance, the presence of electron-donating groups (+I or +R effect) on an aromatic sulfonamide can stabilize carbocation intermediates, which favors oxidative coupling reactions with nucleophiles. researchgate.net This principle is fundamental in understanding C-H arylation reactions of sulfonamides, where the electronic nature of the substituents facilitates the desired bond formation. researchgate.net The substituent pattern on aryl groups involved in the synthesis strongly influences the properties and reactivity of the resulting molecule. nih.gov

Steric hindrance, which relates to the physical size of substituents, also has a profound impact. While some reactions can tolerate sterically diverse N-aryl arylsulfonamides, bulky groups can impede the reaction. researchgate.netnih.gov In the synthesis of 2-substituted methyl benzoates, a related class of sulfonamides, the use of a bulky dodecylthiol nucleophile resulted in the formation of only one specific isomer, demonstrating how steric bulk can control regioselectivity. nih.gov The interplay between steric and electronic factors is crucial, and understanding this balance allows for the strategic design of synthetic pathways to achieve desired products. researchgate.netresearchgate.net

Impact of Substituted Position on Overall Yields and Selectivity

The position of substituents on the thiazole ring and any reacting partners has a direct and predictable impact on reaction yields and the regioselectivity of the products formed. Selectivity, in particular, is a key challenge in the synthesis of complex molecules, and substituent position is a primary tool for controlling it.

Research on the synthesis of substituted benzenesulfonamides demonstrates this principle clearly. In nucleophilic substitution reactions on a di-halo-substituted ring, the nature of the attacking nucleophile determines which halogen is replaced. Aromatic thiols, for example, preferentially attack at the 2-position, while other nucleophiles lead to dominant substitution at the 4-position. nih.gov This regioselectivity is a direct consequence of the electronic environment created by the existing substituents.

The influence of substituent position extends to reaction yields. In the synthesis of various N-(thiazol-2-yl)benzenesulfonamides, the identity of the substituent on the benzenesulfonyl chloride affects the final yield, as shown in the table below.

| Substituent on Benzenesulfonyl Chloride | Resulting Compound | Yield (%) | Source |

|---|---|---|---|

| 4-Methoxy | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 82% | nih.gov |

| 4-Chloro | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 84% | nih.gov |

| 4-Fluoro | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | 82% | nih.gov |

Similarly, in more complex syntheses like the Sonogashira cross-coupling to produce 2-halothiazole derivatives, the choice of halogen substituent significantly impacts the yield. Reactions using iodoarenes proceed with moderate to high yields (60% to ~90%), whereas yields from bromoarenes are considerably lower (<30%). nih.gov

Process Simplification and Considerations for Research Scale-Up

Transitioning a synthetic procedure from a laboratory setting to a larger scale requires a focus on process simplification, efficiency, and robustness. For this compound and its derivatives, several strategies can be employed to streamline their synthesis.

One key approach is the optimization of the synthetic route itself. For example, in the synthesis of certain 2-chloro-thiazole derivatives, a direct Sonogashira cross-coupling reaction using a 2-chlorothiazole (B1198822) synthon dramatically improved yields to 48–67%. nih.gov This was a significant improvement over a previous route that involved halogenating the molecule at a later stage, which produced low yields of 15–25% and resulted in more difficult purifications. nih.gov

Simplified synthetic approaches, such as one-pot reactions that combine sulfonylation and subsequent alkylation, can also improve efficiency. nih.gov The use of microwave-assisted three-component reactions has been shown to be an effective method for the chemoselective synthesis of certain thiazole derivatives, often leading to shorter reaction times and higher purity products.

For large-scale production, methodologies must be developed that are both high-yielding and practical. A procedure for producing multikilogram quantities of a related 2-amino-5-fluorothiazole has been successfully developed, indicating that the synthesis of functionalized thiazoles is amenable to scale-up. researchgate.net Such processes often involve optimizing reaction conditions, solvent choice, and purification methods to ensure safety, cost-effectiveness, and consistency on a larger scale.

| Synthetic Strategy | Key Step | Typical Yield | Advantage | Source |

|---|---|---|---|---|

| Late-Stage Halogenation | Halogenation of an amine precursor | 15-25% | Uses a common intermediate | nih.gov |

| Synthon-Based Coupling | Sonogashira coupling with a 2-chlorothiazole synthon | 48-67% | Greatly improved yield and easier purification | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand (in this case, 2-chloro-4-methylthiazole-5-sulfonamide) and a biological receptor.

Ligand-Receptor Interaction Analysis (e.g., Binding Affinity to Enzyme Active Sites)

Molecular docking simulations for this compound would involve preparing a 3D model of the compound and docking it into the active site of a known biological target, such as an enzyme. The analysis would focus on identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), would be calculated to quantify the strength of these interactions. For sulfonamide-containing compounds, a primary target for such studies is often the enzyme family of carbonic anhydrases, where the sulfonamide group can coordinate with a zinc ion in the active site.

Prediction of Biological Targets and Potential Efficacy

By performing virtual screening of this compound against a library of known biological receptors, potential biological targets for the compound could be predicted. A high binding affinity for a particular receptor would suggest a potential biological activity related to the function of that receptor. This approach helps in hypothesis generation for the compound's mechanism of action and its potential therapeutic efficacy.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies on this compound would involve optimizing its molecular geometry to find the most stable conformation. From this, various electronic properties can be calculated, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which are important for understanding its interaction with other molecules.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides information on the polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound is not available.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can then be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the interpretation of the experimental data. For instance, calculated vibrational frequencies from a DFT analysis can be correlated with the peaks in an experimental IR spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvated environment or bound to a receptor, would provide insights into its conformational flexibility and the stability of its interactions. By simulating the system for a sufficient period (nanoseconds to microseconds), one can observe how the ligand adapts its conformation within a binding site and the dynamic nature of the ligand-receptor interactions. This provides a more realistic picture of the binding event than the static view offered by molecular docking.

Conformational Analysis and Stability in Simulated Biological Environments

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound and how this structure might change within a biological environment, such as the active site of an enzyme. The flexibility of the sulfonamide group and its orientation relative to the thiazole (B1198619) ring are critical determinants of its ability to bind to a target.

Molecular dynamics (MD) simulations are a powerful tool used to assess the stability of such compounds in simulated physiological conditions. In studies of structurally related sulfonamide derivatives, MD simulations have been employed to analyze the stability of ligand-protein complexes. A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD value for a ligand-target complex during a simulation suggests that the compound remains securely bound within the active site, indicating a stable interaction. nih.gov For a compound like this compound, such simulations would be invaluable in predicting whether it can maintain a stable, bioactive conformation when interacting with its intended biological target.

Dynamic Behavior of Ligand-Target Complexes

Beyond static binding, understanding the dynamic behavior of the ligand-target complex is essential. MD simulations can reveal the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. nih.gov For instance, research on analogous inhibitor compounds has used MD simulations to validate their potential. nih.gov The analysis of the dynamic behavior of the complex helps confirm that the initial binding mode predicted by molecular docking is maintained and stable. nih.gov Fluctuations in the positions of the ligand and key amino acid residues in the protein's binding pocket are monitored to ensure the durability of the crucial interactions responsible for the compound's biological effect. nih.gov

In Silico Pharmacokinetic and Toxicological Predictions

In silico tools are instrumental in forecasting the drug-like properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity. These predictions help to identify potential liabilities early in the drug development process.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Computational ADME profiling predicts how this compound would be processed by the body. These predictions are often based on established principles like Lipinski's Rule of Five and Veber's Rule, which correlate a compound's physicochemical properties with its oral bioavailability. nih.gov Studies on similar heterocyclic compounds have shown favorable ADME parameters, indicating a high probability of good bioavailability. mdpi.com

Key parameters evaluated in silico often include:

Human Intestinal Absorption (HIA): Predictions for similar thiazole derivatives suggest an excellent probability of absorption from the gastrointestinal tract. mdpi.com

Caco-2 Permeability: This is an in vitro model for predicting human intestinal permeability. High permeability values are desirable for orally administered drugs. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial to avoid drug-drug interactions. For many thiazole derivatives, it has been shown that they are not inhibitors of the critical CYP3A4 isoenzyme. mdpi.com

The table below summarizes typical ADME parameters predicted for related thiazole derivatives, which would be analogous to a profile for this compound.

| ADME Parameter | Predicted Outcome for Related Thiazole Compounds | Significance |

| Human Intestinal Absorption | High (>90%) mdpi.com | Indicates good absorption from the gut into the bloodstream. |

| Caco-2 Cell Permeability | High mdpi.com | Suggests the compound can readily pass through the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | Varies | Determines if the compound will be actively pumped out of cells, affecting its distribution and efficacy. |

| CYP Isoenzyme Inhibition | Generally low, especially for CYP3A4 mdpi.com | A low potential for inhibiting key metabolic enzymes reduces the risk of adverse drug-drug interactions. |

Prediction of Potential Toxicity (e.g., Ames Toxicity, Carcinogenicity)

Early prediction of potential toxicity is a critical step in drug development. In silico models can screen for various toxicological endpoints, including mutagenicity, which is often assessed using a simulated Ames test. The Ames test evaluates a chemical's potential to cause mutations in the DNA of a test organism. nih.gov

A positive Ames test result suggests that a compound is a mutagen and could therefore be a carcinogen, which can halt its development as a pharmaceutical candidate. nih.govfda.gov However, it is known that the standard battery of in vitro genotoxicity assays can sometimes produce misleading positive results for non-carcinogenic compounds. nih.gov Therefore, a predicted positive result for this compound would necessitate further in vitro and in vivo testing to determine if the genotoxic hazard is genuine. nih.gov Computational toxicology models for related sulfonamide derivatives have suggested negligible toxicity, which provides a positive initial assessment. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational methods that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are essential for optimizing lead compounds to enhance their potency and selectivity. researchgate.netmdpi.com

Elucidation of Key Structural Elements for Biological Potency and Selectivity

The biological activity of this compound is dictated by its distinct structural features. cymitquimica.com SAR analysis involves systematically modifying these features to understand their contribution to the compound's function.

The Sulfonamide Group (-SO₂NH₂): This functional group is a well-known pharmacophore, critical for the antibacterial properties of many drugs by interfering with folic acid synthesis. cymitquimica.com Its ability to act as a hydrogen bond donor and acceptor is key to its interaction with enzyme active sites.

The Chlorine Atom (-Cl): The presence of a halogen at the 2-position of the thiazole ring can significantly impact the compound's reactivity and electronic properties. cymitquimica.com It can also form halogen bonds, a type of non-covalent interaction that can enhance binding affinity.

The Methyl Group (-CH₃): This group at the 4-position can influence the molecule's lipophilicity and steric profile, potentially engaging in hydrophobic interactions within a binding site.

QSAR models take this a step further by creating a mathematical relationship between chemical descriptors (such as electronic properties, size, and hydrophobicity) and biological activity. mdpi.commdpi.com For example, in a study of related chloro-sulfamoyl benzamide (B126) derivatives, it was found that the presence of both electron-donating (like -CH₃) and electron-withdrawing (like -NO₂) groups on an associated phenyl ring greatly enhanced inhibitory activity against target enzymes. nih.gov This demonstrates how specific electronic modifications can be directly correlated with a potent biological response. A QSAR model for a series of this compound analogs could similarly identify the optimal combination of substituents to maximize therapeutic efficacy.

Development of Predictive Models for Rational Analog Design

Predictive modeling plays a pivotal role in modern medicinal chemistry, enabling the in silico evaluation of chemical entities before their actual synthesis, thereby saving significant time and resources. For derivatives of the this compound scaffold, various computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in guiding the design of new, more potent analogs.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Research Findings in Predictive Modeling of Thiazole Sulfonamide Derivatives:

Recent research has explored the development of predictive models for various derivatives of thiazole sulfonamides, offering insights that are applicable to analogs of this compound.

One such study focused on a series of 2-aminothiazole (B372263) sulfonamide derivatives to elucidate the structural requirements for antioxidant activity. nih.gov Through Multiple Linear Regression (MLR), a QSAR model was developed that successfully correlated the antioxidant capacity of these compounds with specific molecular descriptors. nih.gov The model revealed that properties such as mass, polarizability, electronegativity, the presence of specific chemical bonds (like C-F), van der Waals volume, and molecular symmetry are key determinants of antioxidant activity. nih.gov

The predictive power of this QSAR model is highlighted by its statistical validation, showcasing a high correlation coefficient for the training set and good predictive performance for a test set of compounds. nih.gov The key descriptors identified by the model provide a roadmap for the rational design of new analogs with potentially enhanced antioxidant properties. nih.gov

| Descriptor Type | Descriptor Name | Significance in the Model |

| 3D-MoRSE | Mor29m | Positively correlated with antioxidant activity, suggesting that specific 3D molecular geometries enhance efficacy. |

| GETAWAY | HATS7s | Negatively correlated, indicating that certain spatial arrangements of atoms may be detrimental to activity. |

| 2D Autocorrelations | GATS1p | Positively correlated, highlighting the importance of specific atomic property distributions across the molecular structure. |

| RDF | RDF040m | Positively correlated, emphasizing the significance of the radial distribution of atomic properties. |

| WHIM | G1p | Negatively correlated, suggesting that certain global molecular shapes are less favorable for antioxidant activity. |

This table is based on findings from a study on 2-aminothiazole sulfonamide derivatives and is presented as an illustrative example of the types of descriptors used in predictive models for related compounds. nih.gov

Another pertinent investigation involved the synthesis and computational analysis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents. nih.gov This study employed molecular docking and molecular dynamics simulations to understand the interactions between the designed compounds and their biological targets. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed to assess the drug-likeness of the synthesized molecules. nih.gov

The findings from this research underscored the importance of specific substitutions on the core structure. For instance, the presence of both electron-donating and electron-withdrawing groups on a phenyl ring attached to the core scaffold was found to significantly enhance the inhibitory activity against target enzymes. nih.gov

| Compound ID | Substitution Pattern | Observed Biological Activity (IC50) | Predicted Activity (Based on Model) |

| 5a | 4-methylphenyl | Moderate | Moderate |

| 5c | 2-methylphenyl | Moderate | Moderate |

| 5o | 2-methyl-5-nitrophenyl | High | High |

This table illustrates the correlation between substitution patterns and biological activity for a series of sulfonamide derivatives, highlighting the predictive capacity of the underlying computational models. nih.gov

These examples demonstrate the power of predictive modeling in the rational design of analogs based on a common chemical scaffold. By identifying the key molecular features that govern biological activity, these models allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of success. The insights gained from such computational and theoretical investigations are invaluable for accelerating the discovery and development of new drugs.

Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents

The thiazole-sulfonamide core is a privileged structure in the design of new drugs, with derivatives exhibiting a wide range of pharmacological activities. Research has focused on leveraging the 2-chloro-4-methylthiazole-5-sulfonamide framework to create innovative therapeutic agents.

Design and Synthesis of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a promising strategy to address complex diseases such as cancer, where multiple pathways are often dysregulated. The this compound scaffold is an attractive starting point for MTDLs due to the diverse biological targets of sulfonamide derivatives. For instance, various sulfonamides have been shown to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors. nih.gov By combining the CA-inhibitory properties of the sulfonamide group with other pharmacophores targeting different cancer-related proteins, novel MTDLs can be designed.

The synthesis of such compounds often involves the modification of the sulfonamide nitrogen or the chloro position on the thiazole (B1198619) ring. For example, coupling the sulfonamide with moieties known to inhibit other enzymes or receptors implicated in cancer progression can yield a single molecule capable of modulating multiple targets. This approach aims to enhance therapeutic efficacy and potentially overcome drug resistance.

Exploration of Prodrug Strategies for Improved Efficacy

Prodrug strategies are employed to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. For therapeutic agents derived from this compound, a prodrug approach could improve solubility, stability, and targeted delivery. Alkylation of the sulfonamide nitrogen is a common method to create prodrugs, which can improve membrane permeability and oral bioavailability. nih.gov Once inside the body, these prodrugs are designed to be metabolized to release the active sulfonamide compound. This strategy can lead to a more sustained therapeutic effect and reduced off-target toxicity.

Application as Chemical Probes and Biological Tools

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate complex biological processes.

Investigation of Enzyme Mechanisms and Inhibition Pathways

The sulfonamide group is a well-known zinc-binding group, making it an effective inhibitor of metalloenzymes like carbonic anhydrases. nih.gov Derivatives of this compound can be used as chemical probes to study the structure and function of these enzymes. By systematically modifying the structure of the thiazole ring and observing the effects on enzyme inhibition, researchers can gain insights into the specific interactions within the enzyme's active site. This information is crucial for understanding the enzyme's mechanism of action and for designing more potent and selective inhibitors. For example, studies on similar sulfonamides have elucidated atypical inhibition mechanisms, where the inhibitor's binding is influenced by the presence of co-factors like ADP. semanticscholar.org

Elucidation of Complex Cellular Signaling Pathways

Thiazole-containing compounds have been implicated in various cellular signaling pathways. Derivatives of this compound can be functionalized with fluorescent tags or other reporter groups to create chemical probes for visualizing and studying these pathways. These probes can help in understanding how the modulation of specific enzyme activities, such as those of carbonic anhydrases, affects downstream signaling events. This can provide a deeper understanding of the molecular basis of diseases and identify new therapeutic targets.

Role as Intermediates in Complex Molecule Synthesis

Facilitation of Streamlined Research and Production Workflows

The utility of this compound and its immediate precursors is notable in the simplification and efficiency of synthetic chemistry. Its precursor, 2-Chloro-4-methylthiazole-5-sulfonyl chloride, is a versatile chemical building block used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The presence of the chlorosulfonyl group allows for efficient functionalization, enabling researchers to readily introduce the sulfonamide moiety into target molecules. chemimpex.com This streamlined approach is crucial for both laboratory-scale research and large-scale industrial production, where efficiency and high yields are paramount. The synthesis of related thiazole-sulfanilamide derivatives often involves multi-step processes, including reflux and recrystallization, highlighting the importance of well-defined intermediates to ensure the structural integrity and purity of the final products. nih.gov

Synthesis of Advanced Pharmaceutical Intermediates

This compound serves as a critical intermediate in the development of more complex and advanced pharmaceutical agents. The thiazole ring is a significant scaffold in medicinal chemistry, found in numerous clinically approved drugs for a variety of indications, including anticancer agents like Dasatinib. nih.govmdpi.com The compound's structure is a key component for creating targeted molecules with specific biological activities. chemimpex.com For instance, the related compound 2-chloro-5-chloromethyl-thiazole is an important intermediate in preparing compounds with pesticidal action. google.com The ability to use this and similar thiazole sulfonamides as foundational precursors allows for the systematic development of new chemical entities with potentially enhanced efficacy and novel mechanisms of action. chemimpex.comnih.gov

Emerging Research Areas and Interdisciplinary Approaches

The future of thiazole-sulfonamide research is expanding into innovative and interdisciplinary fields. Scientists are exploring novel therapeutic strategies that leverage the core chemical structure of compounds like this compound to address complex diseases.

Combination Therapies with Existing Pharmaceutical Agents

A significant area of emerging research involves the use of thiazole-sulfonamide derivatives in combination therapies to enhance efficacy and overcome drug resistance. For example, sulfonamides have a history of being used in combination treatments, such as sulfadoxine-pyrimethamine (B1208122) for malaria, which synergistically inhibits the folate biosynthesis pathway in Plasmodium species. nih.gov More recent studies have investigated combining novel thiazole sulfonamides with gamma irradiation, showing an increase in the cell-killing effect on cancer cells. researchgate.net Other research has explored the co-administration of related inhibitors with established cancer drugs like doxorubicin (B1662922) or rituximab, which resulted in enhanced cell death and growth inhibition in lymphoma models compared to monotherapy. mdpi.com These findings underscore the potential of using thiazole-sulfonamides to augment the effectiveness of existing cancer treatments.

Exploration of Nanotechnology-Based Drug Delivery Systems

The intersection of nanotechnology and pharmacology offers a promising avenue for enhancing the therapeutic potential of thiazole-sulfonamides. To address issues like selectivity, researchers are investigating nanoencapsulation techniques to create drug delivery systems that can target specific cells or tissues, thereby reducing off-target effects. nih.gov Studies have demonstrated the successful loading of sulfonamide-1,2,3-triazole hybrids onto chitosan (B1678972) nanoparticles, which showed potent activity against Toxoplasma gondii in vitro. nih.gov Nano-drug delivery systems, such as liposomes and polymeric micelles, can improve the pharmacological properties of drugs by extending their duration of action, improving targeting, and overcoming drug resistance. mdpi.com This approach could be pivotal for optimizing the delivery and efficacy of this compound and related compounds in future clinical applications. biointerfaceresearch.com

Repurposing of Existing Thiazole-Sulfonamide Scaffolds for New Indications

Drug repurposing represents a cost-effective and accelerated strategy for drug development. The sulfonamide scaffold, initially developed for antibacterial applications, is a prime candidate for such exploration. nih.govajchem-b.com Researchers are actively repurposing these compounds for a range of new therapeutic uses. A prominent example is the investigation of sulfonamides as antimalarial agents, where they inhibit the dihydropteroate (B1496061) synthase (DHPS) enzyme, a critical component in the parasite's folate synthesis pathway. nih.gov Beyond infectious diseases, the thiazole-sulfonamide scaffold is being extensively studied for its potential as an anticancer agent, particularly as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in many tumors. nih.govnih.gov

The table below presents research findings on the inhibitory activity of various novel thiazole-sulfonamide derivatives against different biological targets, illustrating the broad potential of this chemical scaffold.

| Compound/Derivative | Target | Activity Measurement | Result |

| Thiazole-sulfanilamide derivative (M5) | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | 18.53 µg/ml nih.gov |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | HT-29 (Colon Cancer Cell Line) | IC₅₀ | 0.98 µM nih.govresearchgate.net |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | Tubulin Polymerization | IC₅₀ | 2.72 µM nih.govresearchgate.net |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | Carbonic Anhydrase IX (CA IX) | IC₅₀ | 0.021 µM nih.govresearchgate.net |

| Benzofuran-based sulfonamide (Compound II) | Carbonic Anhydrase IX (CA IX) | Kᵢ | 5.5 nM nih.gov |

| Thiadiazole analogue (Compound III) | Carbonic Anhydrase IX (CA IX) | Kᵢ | 7.9 nM nih.gov |

| Nanoformulation (3c.CNP) | Toxoplasma gondii | IC₅₀ | 3.64 µg/mL nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of a substance's potency in inhibiting a specific biological or biochemical function.

Challenges and Opportunities in Thiazole-Sulfonamide Research

Despite the promising outlook, research into thiazole-sulfonamides faces several challenges. A primary hurdle is achieving a high degree of selectivity for the intended biological target, which is crucial for minimizing potential side effects. nih.gov The emergence of drug-resistant strains of pathogens and cancer cells also necessitates the continuous development of novel compounds that can overcome these resistance mechanisms. nih.govnih.gov

However, these challenges are coupled with significant opportunities. The versatility of the thiazole-sulfonamide scaffold allows for extensive chemical modification to improve binding affinity, pharmacokinetic properties, and reduce toxicity. nih.gov There is a growing opportunity in the rational design of multi-target or dual-target agents, such as compounds that can simultaneously inhibit both tubulin polymerization and carbonic anhydrase IX in cancer cells. nih.govresearchgate.net The continued exploration of this chemical class for new therapeutic applications, from antimicrobial and anticancer to antidiabetic and neuroprotective agents, ensures that thiazole-sulfonamides will remain a cornerstone of pharmaceutical research for the foreseeable future. mdpi.comajchem-b.com

Strategies for Overcoming Biological Resistance Mechanisms

The development of resistance to existing antimicrobial and anticancer agents is a critical global health issue. The structural framework of this compound provides a foundation for designing novel compounds that can circumvent these resistance mechanisms. Key strategies include molecular hybridization and the development of inhibitors that target alternative microbial pathways.

Molecular Hybridization: This approach involves combining the this compound core with other pharmacologically active moieties to create a single hybrid molecule with multiple modes of action. This can reduce the likelihood of resistance developing, as the pathogen would need to acquire resistance to two or more mechanisms simultaneously. For instance, incorporating moieties known to inhibit efflux pumps—a common resistance mechanism where bacteria actively transport drugs out of the cell—could restore the efficacy of the primary therapeutic agent.

Targeting Novel Enzymes: A significant area of research is the design of derivatives that inhibit essential bacterial enzymes for which there are no existing inhibitors. For example, research into related thiazole derivatives has shown promise in targeting enzymes like MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. By creating derivatives of this compound that can effectively inhibit such novel targets, it may be possible to develop antibiotics with entirely new mechanisms of action, thereby bypassing existing resistance pathways.

A study on newly synthesized heteroaryl thiazole derivatives, which share the core thiazole structure, demonstrated moderate antibacterial activity. The design of these compounds was based on a molecular hybridization approach, and docking studies suggested that their antibacterial action could be attributed to the inhibition of the E. coli MurB enzyme.

| Strategy | Description | Potential Advantage |

| Molecular Hybridization | Combining the thiazole-sulfonamide core with other active molecules. | Multi-pronged attack, reducing the probability of resistance. |

| Novel Enzyme Inhibition | Designing derivatives to inhibit previously untargeted microbial enzymes. | Circumvents existing resistance mechanisms by introducing a new mode of action. |

Approaches to Enhancing Target Selectivity and Minimizing Off-Target Effects

A major goal in drug development is to create molecules that act specifically on their intended target, thereby minimizing side effects. The adaptable structure of this compound allows for precise modifications to enhance its selectivity for specific biological targets, particularly in the context of anticancer therapy.

Isoform-Specific Enzyme Inhibition: Many enzymes in the human body exist in multiple forms, or isoforms. Some of these isoforms are overexpressed in diseased tissues, such as tumors, compared to healthy tissues. A key strategy is to design derivatives of this compound that selectively inhibit the disease-associated isoform.

A prime example is the family of carbonic anhydrase (CA) enzymes. While some CA isoforms are ubiquitous throughout the body, others, such as CA IX and CA XII, are predominantly found in tumor cells and are involved in cancer progression. Research has shown that sulfonamides, including those with a thiazole scaffold, can be potent inhibitors of these enzymes. By modifying the structure of this compound, it is possible to create derivatives that bind with high affinity to the active site of tumor-specific CA isoforms while having minimal interaction with other isoforms. This targeted approach could lead to more effective cancer therapies with fewer side effects.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of enhancing selectivity is the systematic investigation of how different chemical modifications to the this compound molecule affect its biological activity. Structure-activity relationship (SAR) studies involve synthesizing a series of derivatives with varied substituents on the thiazole ring and the sulfonamide group and then evaluating their inhibitory activity against the target enzyme and other related enzymes. This data allows medicinal chemists to build a detailed understanding of the structural requirements for potent and selective inhibition, guiding the design of more effective and safer drugs.

For example, studies on related 2-aminothiazole (B372263) sulfonamides have demonstrated that the addition of different functional groups can significantly alter their inhibitory potential against various enzymes. These findings underscore the importance of SAR in optimizing the therapeutic profile of thiazole-based compounds.

| Approach | Mechanism | Therapeutic Goal |

| Isoform-Specific Inhibition | Designing derivatives to selectively bind to disease-associated enzyme isoforms. | Increased efficacy against the target tissue (e.g., tumors) with reduced systemic side effects. |

| Structure-Activity Relationship (SAR) | Systematically modifying the chemical structure to understand its impact on biological activity. | Rational design of compounds with optimized potency and selectivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-methylthiazole-5-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves diazonium salt intermediates reacting with thiourea to form the thiazole core, followed by sulfonamide functionalization. For example, chloroacetamides can react with sulfur and morpholine under optimized conditions to introduce sulfonamide groups . Intermediates should be characterized via H/C NMR and LC-MS to confirm structural integrity. Purity can be assessed using HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can researchers ensure purity during synthesis, especially when dealing with sulfur-containing byproducts?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes sulfur-based impurities. For persistent contaminants, recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C improves purity. Monitor by TLC (Rf = 0.4–0.6 in ethyl acetate) and validate via melting point analysis (e.g., target compound mp ~150–155°C) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods for all syntheses due to volatile sulfur byproducts (e.g., HS). Wear nitrile gloves and eye protection to avoid skin/eye contact. Waste must be neutralized with 10% sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonamide functionalization steps?

- Methodological Answer : Kinetic studies suggest that maintaining a 1:1.2 molar ratio of thiazole precursor to sulfonating agent (e.g., chlorosulfonic acid) at 0–5°C minimizes side reactions. Extending reaction time to 6–8 hours in anhydrous dichloromethane increases yields to >75% . Computational modeling (DFT) can predict reactivity hotspots to guide optimization .

Q. What analytical strategies resolve contradictions in spectral data for sulfonamide derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d to observe dynamic behavior. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H] at m/z 235.0124) .

Q. How do structural modifications of this compound impact its pharmacological activity?

- Methodological Answer : Replace the chloro group with electron-withdrawing substituents (e.g., -CF) to enhance binding to enzyme active sites. In vitro assays against cancer cell lines (e.g., MCF-7) show IC values correlating with substituent electronegativity. Molecular docking (AutoDock Vina) predicts interactions with tyrosine kinase domains .

Q. What computational tools are effective for predicting the stability of sulfonamide derivatives under varying pH conditions?

- Methodological Answer : Use Schrödinger’s pKa Predictor to estimate protonation states. MD simulations (GROMACS) in explicit solvent models (TIP3P water) assess hydrolysis rates at pH 2–8. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Contradiction & Troubleshooting

Q. Why do identical synthetic protocols yield variable product ratios in different labs?

- Methodological Answer : Trace moisture or oxygen can alter reaction pathways. Ensure strict anhydrous conditions using molecular sieves (3Å) and argon purging. Replicate results using controlled robotic synthesis platforms (e.g., Chemspeed) to minimize human error .

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.